molecular formula C18H21N3O3 B3019321 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034228-06-1

2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B3019321
CAS No.: 2034228-06-1
M. Wt: 327.384
InChI Key: IIVMUAKPOZRQMP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a pyrazin-2-yloxy group, and a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with an appropriate reagent to form the benzyloxy group.

    Introduction of the Pyrazin-2-yloxy Group: This step involves the reaction of pyrazine with an appropriate reagent to introduce the pyrazin-2-yloxy group.

    Formation of the Piperidin-1-yl Group: This step involves the reaction of piperidine with an appropriate reagent to form the piperidin-1-yl group.

    Coupling Reactions: The final step involves coupling the intermediate compounds formed in the previous steps to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (e.g., temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies of biological pathways and mechanisms.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to changes in cellular function. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone group.

    2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propane: Similar structure but with a propane group instead of an ethanone group.

    2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)butane: Similar structure but with a butane group instead of an ethanone group.

Uniqueness

2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both benzyloxy and pyrazin-2-yloxy groups, along with the piperidin-1-yl group, makes this compound particularly versatile for various scientific research applications.

Properties

IUPAC Name

2-phenylmethoxy-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-18(14-23-13-15-5-2-1-3-6-15)21-10-4-7-16(12-21)24-17-11-19-8-9-20-17/h1-3,5-6,8-9,11,16H,4,7,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVMUAKPOZRQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COCC2=CC=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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